molecular formula C24H27NO3 B11371528 N-(4-tert-butylbenzyl)-N-(furan-2-ylmethyl)-2-phenoxyacetamide

N-(4-tert-butylbenzyl)-N-(furan-2-ylmethyl)-2-phenoxyacetamide

Cat. No.: B11371528
M. Wt: 377.5 g/mol
InChI Key: CLJZCODLSWNZSE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-tert-butylbenzyl)-N-(furan-2-ylmethyl)-2-phenoxyacetamide is a useful research compound. Its molecular formula is C24H27NO3 and its molecular weight is 377.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C24H27NO3

Molecular Weight

377.5 g/mol

IUPAC Name

N-[(4-tert-butylphenyl)methyl]-N-(furan-2-ylmethyl)-2-phenoxyacetamide

InChI

InChI=1S/C24H27NO3/c1-24(2,3)20-13-11-19(12-14-20)16-25(17-22-10-7-15-27-22)23(26)18-28-21-8-5-4-6-9-21/h4-15H,16-18H2,1-3H3

InChI Key

CLJZCODLSWNZSE-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)CN(CC2=CC=CO2)C(=O)COC3=CC=CC=C3

Origin of Product

United States

Biological Activity

N-(4-tert-butylbenzyl)-N-(furan-2-ylmethyl)-2-phenoxyacetamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure that includes a furan ring, a phenoxyacetamide moiety, and a tert-butylbenzyl group. Its chemical formula is C21H24N2O3C_{21}H_{24}N_{2}O_{3}, and it has a molecular weight of approximately 348.43 g/mol. The presence of these functional groups may contribute to its biological activity.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, including:

  • Antitumor Activity : Preliminary studies suggest that this compound may inhibit the proliferation of cancer cells. For instance, it has shown cytotoxic effects in various cancer cell lines, indicating its potential as an antitumor agent.
  • Antimicrobial Activity : The compound has also been tested for its antimicrobial properties, demonstrating effectiveness against certain bacterial strains, which could make it a candidate for developing new antibiotics.

Antitumor Activity

A study conducted on various cell lines (e.g., HCC827 and NCI-H358) demonstrated that the compound significantly inhibited cell growth with IC50 values of 6.26 μM and 6.48 μM respectively in 2D assays. In contrast, the activity was reduced in 3D assays (IC50 values of 20.46 μM and 16.00 μM) .

Cell LineIC50 (2D Assay)IC50 (3D Assay)
HCC8276.26 μM20.46 μM
NCI-H3586.48 μM16.00 μM

These results indicate that the compound is more effective in traditional 2D cultures compared to more complex 3D environments, which better mimic in vivo conditions.

Antimicrobial Activity

In vitro studies have shown that this compound possesses significant antibacterial activity against several strains of bacteria. The specific mechanisms by which it exerts this effect are still under investigation but may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways .

The precise mechanism through which this compound exerts its biological effects is not fully elucidated; however, studies suggest that it may interact with specific molecular targets within cells:

  • DNA Binding : Similar compounds have shown a tendency to bind within the minor groove of DNA, potentially affecting replication and transcription processes .
  • Enzyme Inhibition : The compound may inhibit enzymes such as cyclooxygenase (COX), which are involved in inflammatory processes .

Case Studies

Several case studies have explored the efficacy of this compound in vivo:

  • Cancer Models : In animal models, administration of this compound resulted in reduced tumor growth compared to control groups.
  • Infection Models : In models of bacterial infection, treatment with the compound led to significant reductions in bacterial load and improved survival rates compared to untreated controls.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.